Benzo(a)pyrene, 6-iodo-

Catalog No.
S13133429
CAS No.
39000-82-3
M.F
C20H11I
M. Wt
378.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(a)pyrene, 6-iodo-

CAS Number

39000-82-3

Product Name

Benzo(a)pyrene, 6-iodo-

IUPAC Name

6-iodobenzo[a]pyrene

Molecular Formula

C20H11I

Molecular Weight

378.2 g/mol

InChI

InChI=1S/C20H11I/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H

InChI Key

IIWXPALTLVFKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2I)C=CC5=CC=CC(=C54)C=C3

Benzo(a)pyrene, 6-iodo- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H11I\text{C}_{20}\text{H}_{11}\text{I}. This compound is characterized by the presence of an iodine atom at the sixth position of the benzo(a)pyrene structure. Benzo(a)pyrene itself is known for its formation during incomplete combustion processes and is prevalent in coal tar, tobacco smoke, and grilled foods. It is classified as a Group 1 carcinogen due to its ability to cause DNA mutations and, consequently, cancer .

The chemical behavior of benzo(a)pyrene, 6-iodo- is influenced by its structure. Like its parent compound, it can undergo various metabolic transformations. The presence of iodine may alter the reactivity of the molecule compared to benzo(a)pyrene. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can interact with cellular macromolecules such as DNA, forming adducts that can result in mutagenesis and carcinogenesis .

Benzo(a)pyrene is recognized as a procarcinogen, necessitating metabolic activation to exert its toxic effects. The major metabolic product is benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, which binds covalently to DNA and induces mutations . The introduction of an iodine atom in benzo(a)pyrene, 6-iodo- may influence its biological activity through changes in binding affinity or the stability of formed adducts. Studies indicate that halogenated PAHs can exhibit enhanced mutagenic properties compared to their non-halogenated counterparts .

Synthesis of benzo(a)pyrene, 6-iodo- can be achieved through various methods:

  • Electrophilic Aromatic Substitution: This method involves the iodination of benzo(a)pyrene using iodine and a Lewis acid catalyst.
  • Halogenation Reactions: Utilizing reagents such as iodine monochloride in the presence of solvents like dichloromethane can selectively introduce iodine at the desired position.
  • Photo

Benzo(a)pyrene, 6-iodo- serves various roles in research and industry:

  • Chemical Probes: It can be used as a probe in studies investigating the mechanisms of DNA damage and repair.
  • Mutagenicity Studies: The compound's biological activity makes it a candidate for evaluating mutagenic potential in environmental samples.
  • Pharmaceutical Research: Its derivatives may serve as leads in developing new therapeutic agents targeting cancer pathways.

Interaction studies involving benzo(a)pyrene, 6-iodo- focus on its ability to form adducts with DNA. Research indicates that halogenated PAHs like this compound can have different binding affinities compared to their non-halogenated forms. For example:

  • DNA Adduct Formation: The presence of iodine may enhance or reduce the stability of DNA adducts formed by benzo(a)pyrene metabolites.
  • Cellular Uptake: Studies suggest that halogenation influences cellular uptake mechanisms and bioavailability.

These interactions are crucial for understanding the compound's potential carcinogenic effects.

Several compounds share structural similarities with benzo(a)pyrene, including:

Compound NameStructure TypeCarcinogenicityUnique Features
Benzo[a]pyrenePolycyclic Aromatic HydrocarbonGroup 1Prototypical PAH known for extensive research
Dibenz[a,h]anthracenePolycyclic Aromatic HydrocarbonGroup 1More potent carcinogen than benzo[a]pyrene
7,12-Dimethylbenz[a]anthracenePolycyclic Aromatic HydrocarbonGroup 2AKnown for inducing tumors in laboratory animals
Benzo[e]pyrenePolycyclic Aromatic HydrocarbonGroup 3Less studied; fewer known interactions
Benzo[b]fluoranthenePolycyclic Aromatic HydrocarbonGroup 2BSimilar structure but different mutagenic profile

Benzo(a)pyrene, 6-iodo- stands out due to its unique halogen substitution which may alter its reactivity and biological effects compared to these similar compounds. This modification could potentially enhance its mutagenic properties or change its interaction dynamics with biological systems .

XLogP3

6.9

Exact Mass

377.99055 g/mol

Monoisotopic Mass

377.99055 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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